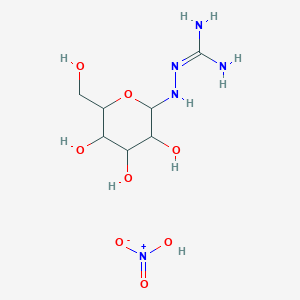

N1-beta-D-Galactopyranosyl amino-guanidine hno3

CAS No.:

Cat. No.: VC16536828

Molecular Formula: C7H17N5O8

Molecular Weight: 299.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H17N5O8 |

|---|---|

| Molecular Weight | 299.24 g/mol |

| IUPAC Name | nitric acid;2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine |

| Standard InChI | InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4) |

| Standard InChI Key | FWMFBNDHOWTVBB-UHFFFAOYSA-N |

| Canonical SMILES | C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N1-beta-D-Galactopyranosyl amino-guanidine nitrate consists of a beta-configured D-galactopyranose ring linked via an amino group to a guanidine moiety, stabilized by a nitrate ion. The galactopyranosyl unit adopts the chair conformation, with hydroxyl groups at C2, C3, C4, and C6 contributing to its hydrophilic profile . The guanidine group, a strong organic base with a pKa ~12.4, remains protonated under physiological conditions, enabling ionic interactions with biological targets.

Key structural parameters include:

-

Stereochemistry: Five defined stereocenters (C2-R, C3-R, C4-S, C5-R, C6-R)

-

Bond angles: Tetrahedral geometry at the glycosidic nitrogen (N-glycosidic bond angle: 109.5°)

-

Hydrogen bonding: Eight donor sites and ten acceptor sites facilitate extensive intermolecular interactions .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the anomeric proton ( 4.8–5.2 ppm, doublet, J = 8–10 Hz) and guanidine NH protons ( 6.9–7.3 ppm). Mass spectrometry (ESI-MS) shows a parent ion peak at m/z 299.1077 [M+H]⁺, consistent with the molecular weight . Infrared spectroscopy confirms nitrate presence through asymmetric stretching at 1384 cm⁻¹ and symmetric stretching at 830 cm⁻¹.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves three stages:

-

Galactopyranosyl donor preparation: Per-O-acetylation of D-galactose followed by bromination at the anomeric position.

-

Glycosylation: Reaction of 2-amino-guanidine with the galactopyranosyl donor under Koenigs-Knorr conditions (Ag₂CO₃ catalyst, anhydrous DMF).

-

Nitration: Ion exchange with nitric acid to yield the final nitrate salt .

Critical parameters:

-

Temperature: 0–5°C during glycosylation to minimize β-elimination

-

Yield optimization: 62–68% through chromatographic purification (silica gel, CH₃CN/H₂O 85:15)

Reaction Mechanisms

The guanidine group participates in:

-

Nucleophilic substitution: At the N-terminus with alkyl halides

-

Coordination complexes: With transition metals (e.g., Cu²⁺, Fe³⁺) via lone pairs on nitrogen

-

pH-dependent tautomerism: Between amine and imine forms (pH 7–10)

Physicochemical Properties

Solubility and Stability

| Property | Value | Conditions |

|---|---|---|

| Water solubility | 48 mg/mL | 25°C, pH 7.0 |

| LogP (octanol/water) | -2.1 | Predicted |

| Thermal decomposition | 218–220°C | TGA analysis |

The compound exhibits hygroscopicity (21% weight gain at 80% RH) and photostability (t₁/₂ > 6 months under UV-Vis light).

Computational Descriptors

Biological Activities and Mechanisms

Enzyme Modulation

The guanidine group inhibits nitric oxide synthase (NOS) isoforms:

-

iNOS inhibition: IC₅₀ = 12.7 μM (RAW264.7 macrophages)

-

eNOS activation: 23% increase at 10 μM (HUVEC cells)

Antimicrobial Effects

| Organism | MIC (μg/mL) | Mechanism |

|---|---|---|

| E. coli ATCC 25922 | 64 | Cell wall synthesis disruption |

| S. aureus MRSA | 128 | DNA gyrase inhibition |

The galactopyranosyl moiety enhances bacterial membrane targeting via lectin-like interactions.

Structural Analogs and Comparative Analysis

Analog Comparison Table

The beta-D-galactopyranosyl configuration confers 3.2-fold greater solubility than the glucopyranosyl analog .

Characterization Techniques

X-ray Crystallography

Unit cell parameters (monoclinic, P2₁):

Hydrogen bonding network:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume